molecular formula C10H14O B6141801 (1S)-1-(4-ethylphenyl)ethanol CAS No. 101219-72-1

(1S)-1-(4-ethylphenyl)ethanol

Cat. No.: B6141801
CAS No.: 101219-72-1
M. Wt: 150.22 g/mol
InChI Key: HZFBZEOPUXCNHK-QMMMGPOBSA-N
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Description

(1S)-1-(4-ethylphenyl)ethanol is an organic compound that belongs to the class of secondary alcohols It features a phenyl ring substituted with an ethyl group at the para position and a hydroxyl group attached to the first carbon of an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reduction of Ketones: One common method to synthesize (1S)-1-(4-ethylphenyl)ethanol is through the reduction of the corresponding ketone, 4-ethylacetophenone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Grignard Reaction: Another method involves the Grignard reaction, where 4-ethylbenzylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reduction processes using efficient and cost-effective reducing agents. Catalytic hydrogenation could also be employed for the reduction of ketones to alcohols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1S)-1-(4-ethylphenyl)ethanol can undergo oxidation to form the corresponding ketone, 4-ethylacetophenone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Esterification: Carboxylic acids, acid chlorides, sulfuric acid (H2SO4) as a catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 4-ethylacetophenone

    Esterification: Esters of this compound

    Substitution: Halogenated derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a chiral building block in the synthesis of biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.

    Industry: Could be used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(4-ethylphenyl)ethanol would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-phenylethanol: Lacks the ethyl group on the phenyl ring.

    (1S)-1-(4-methylphenyl)ethanol: Has a methyl group instead of an ethyl group on the phenyl ring.

    (1S)-1-(4-isopropylphenyl)ethanol: Has an isopropyl group instead of an ethyl group on the phenyl ring.

Uniqueness

(1S)-1-(4-ethylphenyl)ethanol is unique due to the presence of the ethyl group at the para position of the phenyl ring, which can influence its physical and chemical properties, as well as its reactivity compared to similar compounds.

Properties

IUPAC Name

(1S)-1-(4-ethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFBZEOPUXCNHK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)[C@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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